molecular formula C10H9ClN2 B2601790 4-chloro-3-methyl-5-phenyl-1H-pyrazole CAS No. 71549-29-6

4-chloro-3-methyl-5-phenyl-1H-pyrazole

Cat. No.: B2601790
CAS No.: 71549-29-6
M. Wt: 192.65
InChI Key: JAOMICJGLIWHPJ-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-3-methyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent under specific conditions . Another method includes the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production. Advanced techniques such as continuous flow synthesis may also be employed to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while cyclization reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-methyl-5-phenyl-1H-pyrazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives.

Properties

IUPAC Name

4-chloro-5-methyl-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOMICJGLIWHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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